1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one
Overview
Description
1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine and thiazole rings, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one is unique due to its specific combination of a pyridine and thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with tailored biological activities .
Properties
IUPAC Name |
1-(2-pyridin-3-yl-1,3-thiazol-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-3-2-4-11-5-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIMVYKEBGSAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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